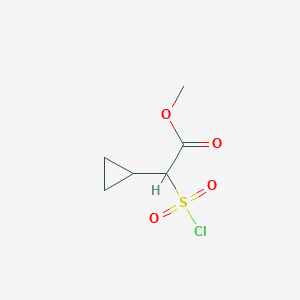
Methyl 2-chlorosulfonyl-2-cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chlorosulfonyl-2-cyclopropylacetate is an organic compound with the molecular formula C₆H₉ClO₄S It is a derivative of cyclopropane, featuring a chlorosulfonyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chlorosulfonyl-2-cyclopropylacetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylacetic acid with thionyl chloride to form cyclopropylacetyl chloride. This intermediate is then reacted with methanol to produce methyl 2-cyclopropylacetate. Finally, the chlorosulfonyl group is introduced by reacting methyl 2-cyclopropylacetate with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorosulfonyl-2-cyclopropylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form methyl 2-cyclopropylacetate by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylacetic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Sulfonamides or sulfonates.
Reduction: Methyl 2-cyclopropylacetate.
Hydrolysis: Cyclopropylacetic acid and methanol.
Scientific Research Applications
Methyl 2-chlorosulfonyl-2-cyclopropylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-chlorosulfonyl-2-cyclopropylacetate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules or other chemical entities.
Comparison with Similar Compounds
Methyl 2-chlorosulfonyl-2-cyclopropylacetate can be compared with other similar compounds, such as:
Methyl 2-chlorosulfonylacetate: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
Cyclopropylsulfonyl chloride: Does not have the ester group, which limits its applications in esterification reactions.
Methyl 2-cyclopropylacetate: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the cyclopropyl ring, chlorosulfonyl group, and ester functionality, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBMBSUHMRKOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

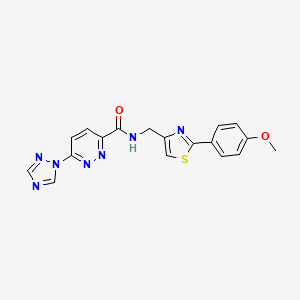
![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/new.no-structure.jpg)
![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2730377.png)
![N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)
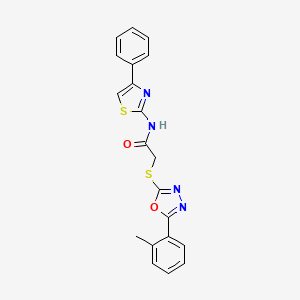
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)
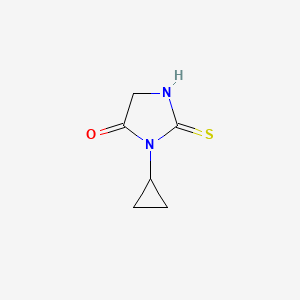
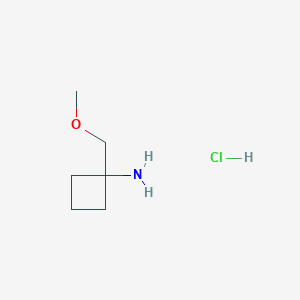
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
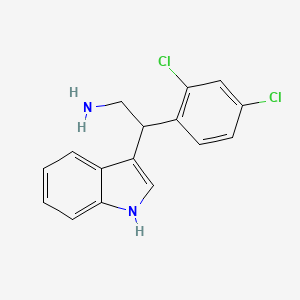
![3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2730393.png)
